molecular formula C20H22N4O5 B1201512 Camostat CAS No. 59721-28-7

Camostat

Numéro de catalogue: B1201512
Numéro CAS: 59721-28-7
Poids moléculaire: 398.4 g/mol
Clé InChI: XASIMHXSUQUHLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le Camostat subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les enzymes spécifiques qui facilitent l'hydrolyse. Les principaux produits formés à partir de ces réactions sont généralement les métabolites hydrolysés, qui conservent une activité biologique .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en inhibant les sérine protéases, en particulier la TMPRSS2 . Cette inhibition empêche l'activation protéolytique des protéines de pointe virales, bloquant ainsi l'entrée virale dans les cellules hôtes . De plus, le this compound inhibe la cholécystokinine et les cytokines pro-inflammatoires, réduisant l'inflammation et améliorant la fonction pancréatique dans la pancréatite chronique .

Applications De Recherche Scientifique

Activité Biologique

Camostat mesylate is a synthetic protease inhibitor that has garnered attention for its antiviral properties, particularly in the context of SARS-CoV-2, the virus responsible for COVID-19. Originally approved in Japan for treating chronic pancreatitis, its mechanism of action involves inhibiting the transmembrane protease serine 2 (TMPRSS2), which is crucial for the viral entry into host cells. This article explores the biological activity of this compound mesylate, focusing on its antiviral effects, pharmacokinetics, and clinical studies.

This compound mesylate inhibits TMPRSS2, preventing the activation of the SARS-CoV-2 spike protein, which is essential for viral entry into human cells. Research indicates that SARS-CoV-2 can utilize various host cell proteases for entry, but this compound effectively blocks this process. Additionally, its metabolite GBPA also exhibits antiviral activity, albeit with reduced efficacy compared to this compound mesylate itself .

Pharmacokinetics

The pharmacokinetics of this compound mesylate have been studied extensively. After administration, it is metabolized into GBPA, which retains some antiviral properties. The peak plasma concentration of this compound mesylate after a standard dose (200 mg) reaches approximately 0.25 µM, while GBPA achieves an effective concentration (EC50) of 0.178 µM against TMPRSS2 .

Table 1: Pharmacokinetic Parameters of this compound Mesylate and GBPA

ParameterThis compound MesylateGBPA
Peak Concentration0.25 µM0.178 µM
Half-LifeTBDTBD
BioavailabilityTBDTBD

Efficacy in COVID-19 Treatment

A multicenter, double-blind randomized controlled trial investigated the efficacy of this compound mesylate in patients with mild to moderate COVID-19. In this study, patients received either this compound mesylate (600 mg four times daily) or a placebo for up to 14 days. The primary endpoint was the time to achieve two consecutive negative tests for SARS-CoV-2.

Findings:

  • Participants: 155 patients (78 on this compound, 77 on placebo).
  • Conversion to Negative Viral Status: By day 14, 60.8% in the this compound group converted to negative compared to 63.5% in the placebo group.
  • Median Time to First Negative Test: No significant difference was observed between groups (11 days for both) .

Safety Profile

The safety profile of this compound mesylate has been evaluated in various studies. Common side effects include gastrointestinal disturbances; however, no new safety concerns were identified during clinical trials related to COVID-19 treatment .

Case Studies

A case study published in Global Health & Medicine highlighted the use of this compound mesylate in a patient with severe COVID-19 pneumonia who showed significant improvement after treatment. The patient's viral load decreased markedly within days of starting therapy, supporting the notion that this compound can exert rapid antiviral effects when administered early in the disease course .

Propriétés

IUPAC Name

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASIMHXSUQUHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59721-29-8 (monomethanesulfonate)
Record name Camostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6044010
Record name Camostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In rats, oral camostat mesylate may increase pancreatic secretions and hypertrophy by increasing cholecystokinin release. Administration in rats has also lead to lower levels of IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC. Similar activity is seem after administration in humans, leading to reduced pain and inflammation as well as improve the function of the pancrease in chronic pancreatitis. In the case of SARS-CoV-2, camostat mesylate inhibits the action of the serine protease TMPRSS2, preventing the priming of the viral spike protein for attachment to ACE2, and entry into the cell.
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59721-28-7
Record name Camostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59721-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Camostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

194-198
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camostat
Reactant of Route 2
Reactant of Route 2
Camostat
Reactant of Route 3
Reactant of Route 3
Camostat
Reactant of Route 4
Reactant of Route 4
Camostat
Reactant of Route 5
Reactant of Route 5
Camostat
Reactant of Route 6
Reactant of Route 6
Camostat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.